molecular formula C18H11F3N2O2S B2764449 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid CAS No. 477854-57-2

2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid

Cat. No. B2764449
CAS RN: 477854-57-2
M. Wt: 376.35
InChI Key: UKOICXQVYVTYLP-UHFFFAOYSA-N
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Description

“2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid” is a chemical compound with the CAS Number: 477854-57-2 . It has a molecular weight of 376.36 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H11F3N2O2S/c19-18(20,21)12-7-4-8-13(9-12)26-16-14(17(24)25)10-22-15(23-16)11-5-2-1-3-6-11/h1-10H,(H,24,25) .

It is solid in its physical form . The molecular weight of the compound is 376.36 .

Scientific Research Applications

Antifolate Inhibitors of Thymidylate Synthase

  • Compounds related to 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and/or antibacterial agents. These compounds, featuring various substituted phenyl sulfanyl groups, demonstrated potent inhibitory activity against human TS, suggesting their potential use in cancer treatment (Gangjee et al., 1996).

Spectroscopic Analysis and Molecular Docking

  • Spectroscopic techniques, including FT-IR and FT-Raman, were used to analyze derivatives of pyrimidine, providing insights into their structural stability and potential nonlinear optical behavior. Molecular docking studies suggested inhibitory activity against certain biological targets, indicating their utility as chemotherapeutic agents (Alzoman et al., 2015).

Synthesis and Antimicrobial Evaluation

  • Novel series of pyrazolopyrimidine derivatives containing phenylsulfonyl moieties were synthesized and evaluated for antimicrobial activities. These studies revealed that derivatives with sulfone groups exhibited significant antimicrobial effects, surpassing the activity of reference drugs against a range of bacteria and fungi (Alsaedi et al., 2019).

Cytotoxic Activity of Thiopyrimidine Derivatives

  • Research into thiopyrimidine derivatives has explored their cytotoxic activity against various cancer cell lines. This includes the synthesis and characterization of new compounds with potential antitumor applications, highlighting the diverse therapeutic possibilities of pyrimidine-based molecules (Stolarczyk et al., 2018).

Inhibitors of Gene Expression

  • Studies on derivatives of 2-chloro-4-trifluoromethylpyrimidine focused on inhibiting NF-kappaB and AP-1 gene expression, aiming to enhance oral bioavailability and therapeutic efficacy for treating conditions associated with these transcription factors (Palanki et al., 2000).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O2S/c19-18(20,21)12-7-4-8-13(9-12)26-16-14(17(24)25)10-22-15(23-16)11-5-2-1-3-6-11/h1-10H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOICXQVYVTYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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